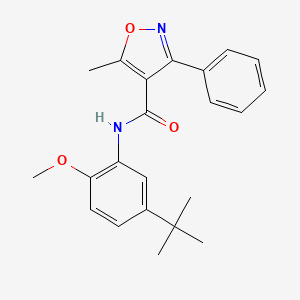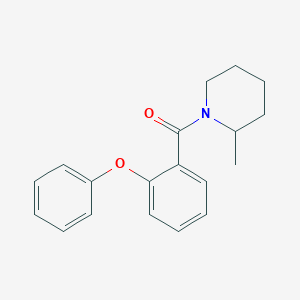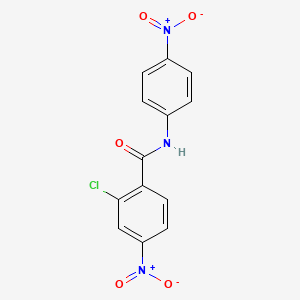![molecular formula C16H17NO3S B5121965 propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
propyl 4-[(2-thienylacetyl)amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[(2-thienylacetyl)amino]benzoate, also known as PTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamides and is synthesized using a specific method.
Wirkmechanismus
The mechanism of action of propyl 4-[(2-thienylacetyl)amino]benzoate is not fully understood, but it is believed to act by inhibiting specific enzymes and pathways involved in various cellular processes. For example, propyl 4-[(2-thienylacetyl)amino]benzoate has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis. propyl 4-[(2-thienylacetyl)amino]benzoate has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
propyl 4-[(2-thienylacetyl)amino]benzoate has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer therapy, propyl 4-[(2-thienylacetyl)amino]benzoate has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cancer cell invasion and metastasis. In neuroscience, propyl 4-[(2-thienylacetyl)amino]benzoate has been shown to improve cognitive function and have neuroprotective effects. In immunology, propyl 4-[(2-thienylacetyl)amino]benzoate has been shown to have anti-inflammatory effects and modulate immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
Propyl 4-[(2-thienylacetyl)amino]benzoate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that it has been extensively studied, and its mechanisms of action and potential applications are well understood. However, one limitation is that its efficacy and safety in humans are not well understood, and further studies are needed to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on propyl 4-[(2-thienylacetyl)amino]benzoate. One direction is to further investigate its potential as a therapeutic agent in cancer therapy, neuroscience, and immunology. Another direction is to explore its potential as a drug delivery system, as it has been shown to have good solubility and stability in aqueous solutions. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop new analogs with improved properties.
Conclusion:
In conclusion, propyl 4-[(2-thienylacetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer therapy, neuroscience, and immunology. Its mechanisms of action and potential applications are well understood, and further studies are needed to determine its potential as a therapeutic agent. propyl 4-[(2-thienylacetyl)amino]benzoate has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
Propyl 4-[(2-thienylacetyl)amino]benzoate is synthesized using a specific method that involves the reaction of 4-aminobenzoic acid with thioacetic acid followed by the reaction with propionyl chloride. The resulting product is then reacted with thionyl chloride and 2-thiophene carboxylic acid to obtain propyl 4-[(2-thienylacetyl)amino]benzoate.
Wissenschaftliche Forschungsanwendungen
Propyl 4-[(2-thienylacetyl)amino]benzoate has been extensively studied for its potential applications in various fields such as cancer therapy, neuroscience, and immunology. In cancer therapy, propyl 4-[(2-thienylacetyl)amino]benzoate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, propyl 4-[(2-thienylacetyl)amino]benzoate has been shown to have neuroprotective effects and improve cognitive function. In immunology, propyl 4-[(2-thienylacetyl)amino]benzoate has been shown to have anti-inflammatory effects and modulate immune responses.
Eigenschaften
IUPAC Name |
propyl 4-[(2-thiophen-2-ylacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-2-9-20-16(19)12-5-7-13(8-6-12)17-15(18)11-14-4-3-10-21-14/h3-8,10H,2,9,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFMJXUTWIWHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201319 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-Thiophen-2-yl-acetylamino)-benzoic acid propyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)

![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)
![1-(2-fluorobenzyl)-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5121953.png)
![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)